Tributylstannanecarbonitrile
Description
Properties
IUPAC Name |
tributylstannylformonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.CN.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYAQHAKWKXYHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176201 | |
| Record name | Stannanecarbonitrile, tributyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2179-92-2 | |
| Record name | Tributylstannanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannanecarbonitrile, tributyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannanecarbonitrile, tributyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stannanecarbonitrile, tributyl- | |
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Advanced Synthetic Methodologies and Isolation Techniques
Established Synthetic Pathways for Tributylstannanecarbonitrile
The primary and most well-documented method for synthesizing this compound involves the reaction of a tributylstannyl anion with a cyanide source. This approach is favored for its reliability and relatively high yields.
Nucleophilic Substitution via Tributylstannyl Lithium and Cyanogen (B1215507) Bromide
The cornerstone of this compound synthesis is the nucleophilic substitution reaction between tributylstannyl lithium and cyanogen bromide. This reaction proceeds via the formation of a highly reactive tributylstannyl lithium intermediate, which then attacks the electrophilic carbon of cyanogen bromide.
Bu₃SnLi + BrCN → Bu₃SnCN + LiBr
The successful synthesis of this compound hinges on the careful preparation of the tributylstannyl lithium reagent. This is typically achieved by the metallation of tributylstannane with butyllithium (B86547). An equimolar or slight excess of butyllithium is generally used to ensure complete conversion of the tributylstannane. The stoichiometry between the generated tributylstannyl lithium and cyanogen bromide is critical; a 1:1 molar ratio is theoretically required. However, in practice, slight adjustments may be necessary to optimize the yield and minimize side reactions.
Table 1: Optimized Reagent Stoichiometry
| Reagent | Molar Ratio | Purpose |
|---|---|---|
| Tributylstannane | 1.0 | Precursor to the nucleophile |
| Butyllithium | 1.0 - 1.1 | Deprotonating agent |
To maximize the yield and purity of this compound, strict control over reaction conditions is imperative. The reaction is highly sensitive to air and moisture, necessitating an inert atmosphere of nitrogen or argon. Anhydrous ethereal solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, are the standard choice as they effectively solvate the organolithium intermediate.
The temperature profile is another crucial parameter. The formation of tributylstannyl lithium is typically carried out at low temperatures, often ranging from -78°C to 0°C, to control its reactivity and prevent decomposition. The subsequent addition of cyanogen bromide is also performed at these low temperatures to manage the exothermic nature of the reaction and enhance selectivity. Following the addition, the reaction mixture is gradually allowed to warm to room temperature.
Table 2: Optimized Reaction Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and reaction with moisture. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Solvates the organolithium intermediate and is inert under reaction conditions. |
| Temperature | -78°C to 0°C | Controls reactivity, enhances selectivity, and minimizes side reactions. |
The reaction mechanism involves the in situ formation of the tributylstannyl lithium nucleophile from tributylstannane and butyllithium. This is followed by a classical SN2 type reaction where the tributylstannyl anion attacks the electrophilic carbon atom of cyanogen bromide. The bromide ion is displaced as the leaving group, forming lithium bromide as a byproduct. The ability of this compound to act as an electron donor or acceptor makes it a versatile reagent in subsequent organic reactions.
Exploration of Alternative Synthetic Strategies
While the tributylstannyl lithium route is well-established, alternative methods have been investigated to circumvent the use of highly reactive organolithium reagents or to offer different practical advantages.
Direct Cyanation of Tributylstannyl Halides
An alternative approach involves the direct cyanation of tributylstannyl halides, such as tributyltin chloride, using a cyanide source. This method can be achieved by reacting tributyltin chloride with sodium cyanide in a suitable solvent like dry THF under a nitrogen atmosphere. Another variation involves the in-situ generation of this compound from tributylchlorostannane and potassium cyanide at a solid-liquid interface in acetonitrile (B52724). thieme-connect.de This in-situ generated reagent can then participate in subsequent reactions, such as palladium-catalyzed cyanations of aryl bromides. thieme-connect.de These methods may require catalysis or elevated temperatures to proceed efficiently.
Table 3: Comparison of Synthetic Routes
| Feature | Nucleophilic Substitution | Direct Cyanation |
|---|---|---|
| Starting Materials | Tributylstannane, Butyllithium, Cyanogen Bromide | Tributylstannyl Halide, Cyanide Salt (e.g., NaCN, KCN) |
| Key Intermediate | Tributylstannyl Lithium | - |
| Reaction Conditions | Low Temperature, Inert Atmosphere | May require elevated temperatures or catalysis |
| Advantages | High Yield, Well-established | Avoids highly reactive organolithium reagents |
| Disadvantages | Requires handling of pyrophoric butyllithium | Can have lower yields or require harsher conditions |
Transmetalation Approaches with Cyanide Donors
Transmetalation is a key process in organometallic chemistry involving the transfer of ligands from one metal to another. wikipedia.org This approach is utilized in the synthesis of this compound, where a tributyltin precursor reacts with a cyanide donor. A common method involves the reaction of tributylstannyl lithium with cyanogen bromide. In this reaction, the cyanide group is transferred from the cyanogen bromide to the tin atom of the tributylstannyl lithium, yielding this compound and lithium bromide.
Another notable transmetalation approach involves the in-situ generation of this compound for use in palladium-catalyzed cyanation reactions. thieme-connect.de In this method, tributyltin chloride reacts with potassium cyanide at a solid-liquid interface within a solvent like acetonitrile. thieme-connect.de The resulting this compound then acts as a soluble cyanide source for the catalytic cycle. thieme-connect.de This technique is advantageous as it maintains a low but sufficient concentration of the cyanide reagent, which is crucial for efficient coupling reactions. thieme-connect.de
The general form of a transmetalation reaction is: M₁–R + M₂–R′ → M₁–R′ + M₂–R wikipedia.org
In the context of this compound synthesis, this can be represented as: Bu₃SnLi + BrCN → Bu₃SnCN + LiBr
These reactions are often employed in various catalytic cycles, including Stille and Negishi couplings, highlighting the importance of transmetalation in modern organic synthesis. chemeurope.com
Conversion of Tributyltin Chloride with Sodium Cyanide
A direct and widely used method for synthesizing this compound is the reaction of tributyltin chloride with sodium cyanide. This nucleophilic substitution reaction is typically carried out under inert atmospheric conditions, such as nitrogen, to prevent unwanted side reactions with atmospheric moisture or oxygen.
The reaction is generally performed in a dry, aprotic solvent like tetrahydrofuran (THF) to facilitate the dissolution of the reactants and promote the reaction. The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the desired product, this compound, is formed along with a salt byproduct, sodium chloride.
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Condition | Purpose |
| Reactants | Tributyltin Chloride, Sodium Cyanide | Starting materials for the synthesis. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Provides a suitable reaction medium and dissolves reactants. |
| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidation and hydrolysis. |
| Monitoring | Thin-Layer Chromatography (TLC) | Tracks the progress of the reaction to completion. |
The choice of anhydrous conditions is critical as organotin compounds can be sensitive to water, which can lead to the formation of tributyltin oxide.
Advanced Purification and Isolation Protocols
Following the synthesis of this compound, a series of purification and isolation steps are necessary to obtain a compound of high purity. These protocols are designed to remove unreacted starting materials, byproducts, and any other impurities.
Chromatography is a fundamental technique for the purification of organic compounds. For this compound, column chromatography using silica (B1680970) gel is a common method. A gradient elution system, for instance with a mixture of hexane (B92381) and ethyl acetate, can effectively separate the product from other components of the reaction mixture.
High-Performance Liquid Chromatography (HPLC) offers a more advanced and efficient method for the separation and purification of organotin compounds. psu.edunih.govubc.ca HPLC can be coupled with various detectors, such as mass spectrometry (MS) or inductively coupled plasma mass spectrometry (ICP-MS), to achieve high-resolution separation and sensitive detection. nih.gov For instance, a C18 column with a ternary solvent gradient can be used to separate various organotin compounds. nih.gov
Table 2: Chromatographic Purification Methods
| Technique | Stationary Phase | Mobile Phase Example | Application |
| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (9:1) | Preparative scale purification. |
| HPLC | C18 Column | Methanol (B129727), Acetonitrile, Water with Acetic Acid and α-tropolone | Analytical and preparative separation of organotin compounds. nih.gov |
| Ion-Exchange Chromatography | Strong Acid Ion Exchanger (e.g., PUROLITE C100H) | 3 M HCl in Methanol | Separation and enrichment of butyltin species. researchgate.netosti.gov |
Distillation is a purification technique based on differences in the boiling points of the components in a mixture. For thermally stable and volatile compounds like this compound, vacuum distillation can be an effective method for isolation. This technique allows for distillation at a lower temperature, which helps to prevent the decomposition of the compound. For instance, related tributyltin compounds like tributyltin chloride can be purified by distillation to achieve high purity. google.comgoogle.com
Impurity profiling is the identification and quantification of unwanted substances in a chemical product. mt.compharmainfo.in This process is crucial for ensuring the quality and safety of the final compound. medwinpublishers.comnumberanalytics.com Various analytical techniques are employed for the impurity profiling of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose, allowing for the separation and identification of volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound and any impurities present. mt.com The purity of the final product can also be validated through techniques like melting point analysis. Regulatory bodies like the FDA and EMA have stringent guidelines for the reporting and control of impurities in chemical substances. mt.comnumberanalytics.com
Elucidation of Reaction Mechanisms and Pathways
Fundamental Principles of Reactivity: Electron Donation and Acceptance
The reactivity of Tributylstannanecarbonitrile (Bu₃SnCN) is fundamentally governed by the electronic properties of its constituent functional groups: the three butyl groups, the tin atom, and the cyano group. The mechanism of action for this compound involves its capacity to both donate and accept electrons, which makes it a versatile reagent in organic synthesis.
The tributylstannyl (Bu₃Sn-) group characteristically functions as an electron-donating group (EDG). studypug.com Alkyl groups, such as the butyl groups attached to the tin atom, are weakly electron-donating through an inductive effect (+I). This effect increases the electron density at the tin center. As an EDG, the Bu₃Sn- moiety enhances the nucleophilicity of adjacent atoms and can stabilize cationic intermediates. studypug.com
Conversely, the cyano (-CN) group is a potent electron-withdrawing group (EWG). It exerts its influence through both a strong inductive effect (-I) and a resonance effect (-M), delocalizing electron density away from the rest of the molecule. studypug.com This withdrawal of electron density renders the carbon atom of the nitrile group electrophilic and susceptible to nucleophilic attack.
The juxtaposition of these opposing electronic effects within the same molecule is key to the diverse reactivity of this compound. The electron-rich tin atom can engage with electrophiles, while the electron-deficient cyano group provides a site for nucleophilic interaction and serves as a transferable cyanide unit. This dual nature allows it to participate in a wide array of chemical transformations.
Complexation Behavior with Organic Substrates
The tin atom in this compound, as in many organotin(IV) compounds, is a Lewis acidic center capable of expanding its coordination number beyond four. This allows it to form stable, often transient, complexes with various organic substrates, particularly those containing Lewis basic sites such as oxygen or nitrogen atoms. gelest.com This complexation is a crucial initial step in many reactions it facilitates, serving to activate the substrate.
Mechanistic proposals for reactions catalyzed by organotin compounds often involve the coordination of the tin atom with a hydroxyl group or other heteroatom-containing functionalities in the substrate. gelest.comlupinepublishers.com In the context of this compound, this behavior can bring the reagent and substrate into close proximity, pre-organizing them for a subsequent reaction. For example, in reactions involving aldehydes or imines, the tin atom can coordinate to the oxygen or nitrogen atom, respectively. This coordination enhances the electrophilicity of the carbonyl or iminyl carbon, making it more susceptible to the subsequent addition of the cyanide nucleophile.
The complexation of metal ions with dissolved organic matter (DOM) is a well-studied phenomenon that influences their mobility and reactivity. nih.govresearchgate.net While these studies often focus on environmental contexts, the principles are applicable. The tin center in Bu₃SnCN can interact with functional groups on organic molecules, influencing their chemical transformations. nih.gov This ability to form complexes is a key feature that underpins its utility in facilitating reactions like cyanide transfer.
Mechanisms of Radical Formation and Propagation
This compound is utilized as a reagent in radical reactions, a role common to many tributyltin derivatives. The central species in these mechanisms is the tributyltin radical (Bu₃Sn•), a stannyl (B1234572) radical that acts as a chain propagating species. libretexts.orgwikipedia.org Radical chain reactions typically proceed through three main phases: initiation, propagation, and termination. libretexts.orgchemistrystudent.comsavemyexams.com
Initiation: The formation of the initial radical species is the initiation step. libretexts.org While tributyltin hydride is more commonly used as a radical precursor, the tributyltin radical can be generated from various tributyltin compounds in the presence of a radical initiator, such as Azobisisobutyronitrile (AIBN). Upon heating or UV irradiation, AIBN undergoes homolytic cleavage to produce two cyanoisopropyl radicals and nitrogen gas. These initiator radicals can then abstract an atom or group from a suitable precursor to generate the chain-propagating tributyltin radical. libretexts.org
Propagation: Once formed, the tributyltin radical (Bu₃Sn•) can participate in propagation steps. libretexts.orgmasterorganicchemistry.com These steps generate the desired product and regenerate the chain-propagating radical, allowing the chain reaction to continue. libretexts.orglibretexts.org A typical propagation sequence might involve the Bu₃Sn• radical abstracting an atom (e.g., a halogen) from an organic substrate to form a new carbon-centered radical and tributyltin halide. This new radical can then undergo further reactions, such as cyclization or intermolecular addition, before abstracting a hydrogen atom from a hydrogen donor to give the final product and regenerate a propagating radical. libretexts.orgsavemyexams.com
Termination: The radical chain reaction concludes when two radical species combine to form a stable, non-radical molecule. libretexts.orgchemistrystudent.com This termination step is a rare event due to the low concentration of radical species throughout the reaction. libretexts.org
Nucleophilic Substitution Pathways and Stereochemical Aspects
This compound is involved in nucleophilic substitution reactions both as a product of synthesis and as a reagent. The principles of Sₙ1 and Sₙ2 mechanisms govern these pathways and their stereochemical outcomes. ucsd.eduksu.edu.sa
The synthesis of this compound itself can be achieved via a nucleophilic substitution reaction, where a nucleophilic tributylstannyl lithium species attacks an electrophilic cyanide source like cyanogen (B1215507) bromide, displacing the bromide leaving group.
Bu₃SnLi + BrCN → Bu₃SnCN + LiBr
In its role as a reagent, the cyanide moiety of Bu₃SnCN can act as a nucleophile. Nucleophilic substitution reactions are broadly classified into two limiting mechanisms: Sₙ2 (bimolecular) and Sₙ1 (unimolecular). ucsd.edu
Sₙ2 Pathway: This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. ksu.edu.sa A key stereochemical feature of the Sₙ2 reaction is the inversion of configuration at the chiral center, often referred to as a "backside attack." ucsd.eduksu.edu.sa The reaction rate is dependent on the concentration of both the substrate and the nucleophile. ucsd.edu Reactions involving Bu₃SnCN as the cyanide source with primary or secondary alkyl halides would likely proceed via an Sₙ2 pathway, resulting in stereochemical inversion if the electrophilic carbon is a stereocenter.
Sₙ1 Pathway: This mechanism proceeds through a two-step process. The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. ucsd.edu In the second step, the nucleophile attacks the carbocation. Because the carbocation is planar, the nucleophile can attack from either face, leading to a mixture of retention and inversion of configuration. ucsd.edulibretexts.org If the starting material is chiral, this typically results in a racemic or near-racemic mixture of products. ucsd.edulibretexts.org Sₙ1 reactions are favored for tertiary substrates that can form stable carbocations. libretexts.org
The choice between an Sₙ1 and Sₙ2 pathway is influenced by factors such as the structure of the substrate, the nature of the leaving group, the strength of the nucleophile, and the solvent. ksu.edu.salibretexts.org
Detailed Investigation of Cyanide Transfer Mechanisms
This compound serves as an effective cyanide source in several important synthetic transformations, notably in palladium-catalyzed cross-coupling reactions and Strecker-type syntheses.
Palladium-Catalyzed Cyanation of Aryl Halides: A significant application of Bu₃SnCN is in the synthesis of aryl cyanides from aryl halides. This reaction typically proceeds via a palladium-catalyzed cross-coupling mechanism. The catalytic cycle involves several key steps:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate, Ar-Pd(II)-X.
Transmetalation: The cyanide group is transferred from this compound to the palladium center, displacing the halide and forming an Ar-Pd(II)-CN species. The other product is tributyltin halide (Bu₃SnX).
Reductive Elimination: The final step is the reductive elimination of the aryl cyanide (Ar-CN) from the palladium complex, which regenerates the catalytically active Pd(0) species, allowing the cycle to continue.
Research has shown this method to be effective for both electron-rich and electron-deficient aryl bromides, providing high yields under relatively mild conditions and minimizing the risks associated with using more toxic cyanide sources.
Table 1: Examples of Palladium-Catalyzed Cyanation using this compound.
Strecker-Type Synthesis of α-Amino Nitriles: this compound is also a key reagent in the catalytic asymmetric Strecker synthesis, which produces enantiomerically pure α-amino acid derivatives. acs.orgresearchgate.net The reaction involves the addition of cyanide to an aldimine, often catalyzed by a chiral metal complex, such as a zirconium-based catalyst. acs.orgthieme-connect.de The mechanism is believed to proceed via the coordination of the aldimine to the chiral catalyst, which creates a chiral environment. This complex then reacts with Bu₃SnCN. The cyanide is delivered to one face of the imine double bond, leading to the formation of an α-amino nitrile with high enantioselectivity. acs.orgresearchgate.net This method is advantageous as it can start from achiral aldehydes, amines, and a cyanide source to generate chiral products. acs.orgthieme-connect.de
Comparative Mechanistic Studies with Related Organotin Compounds
The reactivity of this compound is best understood when compared to other common tributyltin reagents, such as tributyltin hydride (Bu₃SnH) and tributyltin chloride (Bu₃SnCl). The functional group attached to the tin atom significantly alters the compound's primary reactivity and synthetic applications.
This compound (Bu₃SnCN): The presence of the cyano group makes this compound an excellent cyanide transfer agent . Its primary role is in nucleophilic cyanation reactions, such as the palladium-catalyzed synthesis of aryl cyanides and Strecker-type reactions. acs.org The cyano group's electron-withdrawing nature enhances the electrophilicity of the tin atom, but its main utility comes from the transfer of the CN⁻ nucleophile.
Tributyltin Hydride (Bu₃SnH): This compound is the preeminent reagent for radical-mediated reactions . The relatively weak Sn-H bond readily undergoes homolytic cleavage to form the tributyltin radical (Bu₃Sn•), which serves as a chain carrier in numerous transformations, including reductions and dehalogenations. wikipedia.org Its primary function is as a hydrogen atom donor .
Tributyltin Chloride (Bu₃SnCl): As a halide, this compound is a versatile precursor for other organotin compounds through nucleophilic substitution at the tin center. It is commonly used in Stille cross-coupling reactions , where the tributylstannyl group is transferred to an organic substrate that then couples with another organic halide under palladium catalysis. It also participates in halogen exchange reactions.
The key distinction lies in the functional group being delivered or the reactive intermediate being generated. Bu₃SnCN delivers a cyanide nucleophile, Bu₃SnH delivers a hydrogen radical, and Bu₃SnCl is often a precursor for generating other organostannanes for transmetalation in coupling reactions.
Table 2: Comparative Reactivity of Tributyltin Compounds. wikipedia.org
Strategic Applications in Organic Synthesis Research
Role as a Versatile Cyanide Sourcebenchchem.com
Tributylstannanecarbonitrile is a critical reagent for introducing the cyanide moiety into organic molecules. Its stability in aprotic solvents and compatibility with air-sensitive catalysts make it a preferred alternative to more toxic cyanide sources like sodium or copper cyanide.
The synthesis of aryl cyanides, crucial intermediates in the production of pharmaceuticals and agrochemicals, is efficiently achieved through palladium-catalyzed cross-coupling reactions of aryl halides with this compound. organic-chemistry.org This method has gained prominence due to its milder reaction conditions and greater functional group tolerance compared to traditional methods. nih.gov The reaction's success, however, is often plagued by irreproducibility, largely attributed to the deactivation of the palladium catalyst by cyanide ions. nih.gov To circumvent this, methods that maintain a low concentration of soluble cyanide are employed. nih.govthieme-connect.de One such strategy involves the in situ generation of this compound from tributylchlorostannane and potassium cyanide, ensuring a controlled release of the cyanide source for efficient coupling. thieme-connect.de
The choice of ligand is paramount in palladium-catalyzed cross-coupling reactions as it directly influences the catalyst's reactivity and selectivity. rsc.org Bulky biaryl phosphine (B1218219) ligands, for instance, can shield the active catalytic site, preventing deactivation by cyanide anions or the aryl isocyanate product in related reactions. organic-chemistry.org In the context of this compound, ligands like tri-tert-butylphosphine (B79228) have been successfully employed in conjunction with a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃]. The variation in the electron-donating ability of different ligands can lead to changes in the structural and electronic properties of the catalytic complex, thereby affecting the reaction outcome. rsc.org Some palladium-catalyzed cyanations of aryl bromides have even been shown to proceed efficiently without the need for an external ligand, using a simple palladium salt like Pd(OAc)₂. organic-chemistry.org
Table 1: Ligand Effects in Palladium-Catalyzed Cyanation
| Ligand | Palladium Precursor | Substrate Scope | Key Observations | Reference(s) |
|---|---|---|---|---|
| Tri-tert-butylphosphine | Tris(dibenzylideneacetone)dipalladium(0) | Aryl bromides | Efficient for cyanation using in situ generated this compound. thieme-connect.de | thieme-connect.de |
| XPhos | Palladacycle precatalyst | Aryl halides | Required temperatures of 100°C for the cyanation of aryl halides. nih.gov | nih.gov |
| None | Palladium(II) acetate | Aryl bromides | Practical, ligand-free method using K₄[Fe(CN)₆] as the cyanide source. organic-chemistry.org | organic-chemistry.org |
Table 2: Solvent and Temperature in Palladium-Catalyzed Cyanation
| Solvent | Temperature | Cyanide Source | Key Findings | Reference(s) |
|---|---|---|---|---|
| Acetonitrile (B52724) | 80°C | This compound (in situ) | Ensures solubility of tributylchlorostannane and facilitates the reaction. | thieme-connect.de |
| Dimethylacetamide (DMAC) | 120°C | K₄[Fe(CN)₆] | Leads to faster and more robust reactions in ligand-free systems. organic-chemistry.org | organic-chemistry.org |
| Toluene | 110-130°C | Sodium cyanide | Prevents high concentrations of dissolved cyanide, which can inhibit the reaction. thieme-connect.de | thieme-connect.de |
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including palladium-catalyzed cyanations. rsc.orgcem.de This technique can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with fewer by-products. cem.de For the cyanation of aryl bromides, microwave heating at 140°C in dimethylformamide (DMF) with zinc(II) cyanide as the cyanide source can be completed within 5 minutes. thieme-connect.de Another protocol using microwave irradiation at 160°C showed a reaction time of just 200 seconds. cem.de This rapid heating is particularly beneficial for transition metal-catalyzed processes that are typically associated with long reaction times. cem.de
Table 3: Microwave-Assisted Palladium-Catalyzed Cyanation of Aryl Bromides
| Cyanide Source | Solvent | Temperature | Reaction Time | Catalyst System | Reference(s) |
|---|---|---|---|---|---|
| Zinc(II) cyanide | Dimethylformamide (DMF) | 140°C | 5 minutes | Tris(dibenzylideneacetone)dipalladium(0) / Xantphos | thieme-connect.de |
| Not specified | Dimethylformamide (DMF) | 180°C | 300 seconds | Pd-dppf | cem.de |
This compound is also utilized in the cyanation of alkynes, providing a route to synthetically useful vinyl nitriles.
The addition of this compound to terminal arylalkynes is a significant method for the concurrent introduction of a cyano and a stannyl (B1234572) group. thieme-connect.de This transformation yields silylated or stannylated alkenes which are valuable intermediates in Stille-type cross-coupling reactions. thieme-connect.de
In the case of ynamines, which are alkynes bearing a nitrogen substituent, the addition of this compound proceeds with specific stereo- and regiochemistry. thieme-connect.de The reaction with diethylaminoalkynes results in the formation of E-alkenes where the cyano group is positioned geminal to the amino group as the exclusive product. thieme-connect.de This provides a reliable method for the synthesis of these particular substituted alkenes.
Palladium-Catalyzed Cross-Coupling Reactions for Aryl Cyanide Synthesis
Utility in Radical-Mediated Organic Transformationsbenchchem.comnih.gov
Beyond its role as a cyanide source, the tributyltin moiety in this compound allows it to participate in radical-mediated reactions. nih.gov While tributylstannane is primarily known as a radical initiator and hydrogen donor, the presence of the cyano group in this compound modifies its reactivity. Radical reactions are a powerful tool in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org The generation of radical species has traditionally relied on toxic reagents like tributyltin hydride. nih.gov While the primary focus of this compound has been on its cyanating ability, its structural similarity to other tributyltin reagents suggests its potential utility in the vast field of radical chemistry, an area that continues to see significant development. rsc.orgbbhegdecollege.com
Intramolecular and Intermolecular Radical Cyclizations
Radical cyclization reactions are powerful methods for the formation of cyclic compounds, and this compound has demonstrated its utility in mediating such transformations. numberanalytics.com These reactions typically involve the generation of a radical species that then undergoes an intramolecular or intermolecular addition to a multiple bond, leading to the formation of a ring structure. numberanalytics.combeilstein-journals.org The process is generally initiated by a radical initiator and terminated by a radical terminator. numberanalytics.com
In the context of intramolecular radical cyclizations , a radical generated on a molecule adds to a double or triple bond within the same molecule. beilstein-journals.orglibretexts.org These reactions are often kinetically favored, particularly for the formation of 5-membered rings. libretexts.org The stereochemistry of the starting material can influence the stereochemical outcome of the cyclized product. libretexts.org While specific examples detailing the use of this compound in these cyclizations are not abundant in the provided results, its role as a source of the tributylstannyl radical suggests its potential to initiate such cyclization cascades. For instance, in tin hydride-mediated indole (B1671886) synthesis, a stannyl radical initiates a cyclization to form a stannylated indole derivative. beilstein-journals.org
Intermolecular radical cyclizations involve the reaction of a radical with a separate unsaturated molecule. libretexts.org These reactions can be more challenging in terms of controlling regioselectivity. libretexts.org The use of an electron-poor alkene or alkyne as the radical acceptor can help to direct the regiochemical outcome. libretexts.org
Radical Addition and Substitution Reactions
This compound is an effective participant in radical addition and substitution reactions, which are fundamental transformations in organic synthesis. thieme-connect.deallen.intutoring-blog.co.uk
Radical addition reactions involve the addition of a radical to an unsaturated compound, such as an alkene or alkyne, converting it into a saturated one. allen.insirptsciencecollege.org These reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org A key example is the Giese reaction, where a carbon-centered radical adds to an electron-deficient alkene. organic-chemistry.org While traditional Giese reactions often employ tributyltin hydride, the underlying principles of radical generation and addition are relevant. organic-chemistry.org this compound can serve as a source of cyanide in Strecker-type reactions, which involve the addition of a cyanide group to an imine. thieme-connect.de
Radical substitution reactions involve the replacement of an atom or group in a molecule by a radical species. tutoring-blog.co.ukphysicsandmathstutor.com These reactions also typically follow a three-stage mechanism: initiation, propagation, and termination. physicsandmathstutor.comchemguide.co.uk The initiation step often requires energy in the form of UV light or heat to generate the initial radical. libretexts.org The propagation steps continue the chain reaction, and termination occurs when two radicals combine. tutoring-blog.co.uk While direct examples of this compound in simple radical substitution are not detailed, its ability to generate radicals makes it a potential reagent in such transformations.
Precursor in the Synthesis of Novel Organotin Derivatives
Organotin compounds are a class of organometallic compounds containing tin-carbon bonds, with tin(IV) compounds being the most common and useful. wikipedia.org this compound can serve as a valuable precursor for the synthesis of other novel organotin derivatives. thieme-connect.de The reactivity of the nitrile group or the tributylstannyl moiety can be exploited to create a variety of new compounds with potentially interesting biological activities. rsc.orgbsmiab.org
The synthesis of new organotin compounds is an active area of research, with applications ranging from catalysis to medicine. wikipedia.orgmdpi.com For example, organotin(IV) carboxylate derivatives have been synthesized and shown to possess anticancer and antileishmanial properties. rsc.org The general approach often involves the reaction of an organotin halide with a Grignard reagent or the reduction of an organotin chloride to form an organotin hydride. wikipedia.org By starting with this compound, chemists can introduce a cyano functionality into a target molecule, which can then be further transformed, or utilize the tributylstannyl group for subsequent cross-coupling reactions.
Integration into Complex Natural Product Synthesis Strategies
The total synthesis of complex natural products is a significant driver of innovation in organic chemistry, often requiring the development and application of novel synthetic methods. uci.edufrontiersin.org Radical cyclizations, in particular, have proven to be a powerful strategy for the construction of the intricate ring systems found in many natural products. numberanalytics.com
Catalytic Roles and Methodologies
Homogeneous Catalysis with Tributylstannanecarbonitrile
Homogeneous catalysis involves reactions where the catalyst and reactants exist in the same phase, typically in a solution. hrmrajgurunagar.ac.insavemyexams.com this compound is utilized in this context, primarily in reactions where it acts as a cyanide transfer agent. While it is consumed in the cyanide transfer step, it can be part of a broader catalytic system where it is used in sub-stoichiometric amounts and regenerated in situ.
A key application is in the Strecker reaction, which produces α-aminonitriles. For instance, this compound is used in scandium-catalyzed Strecker-type reactions. thieme-connect.de Furthermore, zirconium-based catalysts have been employed to facilitate the addition of this compound to aldimines. thieme-connect.de In these systems, the Lewis acid catalyst activates the imine, and this compound provides the cyanide nucleophile. The catalytic nature of these processes allows for the synthesis of chiral products with high enantiomeric excess when chiral catalysts are used. thieme-connect.dethieme-connect.de
The compound's effectiveness in homogeneous catalysis stems from the unique reactivity imparted by the cyano group, which distinguishes it from other organotin compounds like tributylstannane or tributyltin chloride. The ability of transition metals to form complexes with the nitrile facilitates its role in these catalytic transformations.
Exploration of Heterogeneous Catalytic Systems
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages such as easy separation and recycling. youtube.combaranlab.orgyoutube.com However, the application of this compound within heterogeneous systems is not a widely documented area of research. The literature predominantly focuses on its use in homogeneous, solution-phase reactions. thieme-connect.de
The development of heterogeneous catalysts for cyanation reactions often involves immobilizing a metal catalyst, such as palladium, on a solid support like carbon (Pd/C). organic-chemistry.org These systems typically use other cyanide sources, like potassium hexacyanoferrate(II) or zinc cyanide, rather than this compound. thieme-connect.deorganic-chemistry.org The challenges associated with organotin compounds, including their toxicity, may have limited research into creating heterogeneous catalysts based on this compound itself. Future research could potentially explore anchoring organotin species to solid supports to mitigate toxicity and improve recyclability, but currently, this remains an underexplored field.
Role in Specific Catalytic Cycles (e.g., Palladium Catalysis)
This compound plays a crucial role as a cyanide source in palladium-catalyzed cross-coupling reactions, which are fundamental for synthesizing aryl cyanides. Aryl cyanides are valuable intermediates in the manufacturing of pharmaceuticals and agrochemicals.
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.calibretexts.org
Oxidative Addition : The cycle begins with a low-valent Pd(0) complex, which reacts with an aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate (Ar-Pd-X).
Transmetalation : In this step, this compound (Bu₃SnCN) transfers its cyanide group to the palladium center. The aryl group and the cyanide group are now both attached to the palladium, and a tributyltin halide (Bu₃SnX) is formed as a byproduct.
Reductive Elimination : The final step involves the formation of the C-CN bond as the aryl cyanide (Ar-CN) product is eliminated from the palladium complex. This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.
A notable methodology involves the in situ generation of this compound. Tributylchlorostannane reacts with potassium cyanide at a solid-liquid interface to produce the soluble this compound. thieme-connect.de This approach allows for the use of only catalytic amounts (e.g., 0.14 mol%) of the organotin compound, which keeps the concentration of the soluble cyanide source low but sufficient for efficient coupling, thereby minimizing potential catalyst poisoning. thieme-connect.de
| Parameter | Condition | Purpose |
|---|---|---|
| Catalyst System | Tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] with a phosphine (B1218219) ligand (e.g., tri-tert-butylphosphine) | Facilitates the cross-coupling catalytic cycle. |
| Cyanide Source | This compound (can be generated in situ) | Provides the cyanide group for the transmetalation step. |
| Solvent | Acetonitrile (B52724) or Dioxane | Ensures solubility of reactants and facilitates the reaction. googleapis.com |
| Temperature | ~80°C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 1-17 hours | Allows for the reaction to reach completion. |
Future Prospects in Organotin-Mediated Catalysis
The future of organotin-mediated catalysis, particularly involving reagents like this compound, is shaped by the need to address the inherent toxicity and environmental persistence of organotin compounds. Research is likely to proceed in several key directions:
Development of Greener Methodologies : A primary focus will be on designing catalytic systems that minimize the use of tin reagents. The in situ generation of this compound from catalytic quantities of a precursor like tributylchlorostannane is a significant step in this direction. thieme-connect.de Future work will likely aim to further reduce catalyst loading and develop even more efficient catalysts with higher turnover numbers.
Exploration of Alternative Cyanide Sources : The trend towards using less toxic reagents will continue. While this compound is effective, research into alternative, non-toxic, and readily available cyanide sources like potassium ferrocyanide is already prevalent in palladium catalysis. organic-chemistry.orgnih.gov The development of cyanide-free methods for introducing the nitrile functionality also represents a significant area of future research. chemistryviews.org
Immobilization and Heterogenization : To overcome the challenges of product purification and catalyst recycling, future research may explore the immobilization of organotin reagents or the catalysts that use them onto solid supports. While currently limited, successful heterogenization would provide a practical solution for containing the toxic tin species and simplifying their removal from the final product stream.
Expanding Synthetic Utility : Despite toxicity concerns, the unique reactivity of organotin compounds ensures they will continue to have a place in specialized synthetic applications. Future prospects will involve expanding the scope of reactions where this compound can be used, potentially in complex molecule synthesis where its specific reactivity profile offers a distinct advantage over other reagents. This includes its use in domino reactions and other cascade processes to build molecular complexity efficiently. organic-chemistry.org
Ultimately, the long-term viability of this compound in catalysis will depend on the development of more sustainable and safer protocols that harness its synthetic power while mitigating its environmental and health risks.
Advanced Spectroscopic and Analytical Characterization for Research
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and elucidate the molecular structure of compounds based on their interaction with infrared radiation. youtube.comyoutube.com When a molecule is exposed to infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. youtube.com This absorption pattern creates a unique spectral "fingerprint" for the molecule. youtube.com For tributylstannanecarbonitrile, FTIR analysis is crucial for confirming the presence of its key functional groups: the cyano (C≡N) group and the tributyltin ((C₄H₉)₃Sn) moiety.
The nitrile group (C≡N) provides a particularly sharp and intense absorption band in a region of the infrared spectrum that is relatively free from other common absorptions, typically between 2200 and 2300 cm⁻¹. researchgate.net This distinct peak serves as a clear diagnostic marker for the presence of the cyanide ligand in the molecule. The frequency of this C≡N stretch is sensitive to the local electronic environment, making it a useful probe. researchgate.net Additionally, the vibrations associated with the tributyltin group, such as the Sn-C stretching and the various C-H bending and stretching modes of the butyl chains, appear in the fingerprint region of the spectrum (<1500 cm⁻¹). These absorptions confirm the presence of the alkyltin structure. The technique can be performed using an Attenuated Total Reflectance (ATR) accessory, which allows for rapid analysis of solid or liquid samples with minimal preparation. nih.gov
Table 2: Characteristic FTIR Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Assignment | Reference |
| 2955 - 2855 | C-H stretch | Asymmetric and symmetric stretching of CH₃ and CH₂ groups in butyl chains. | |
| ~2240 | C≡N stretch | Stretching of the carbon-nitrogen triple bond in the cyano group. | researchgate.net |
| 1465 - 1377 | C-H bend | Bending (scissoring, wagging) of CH₂ and CH₃ groups. | |
| ~520 | Sn-C stretch | Asymmetric stretching of the tin-carbon bonds. |
Mössbauer Spectroscopy (¹¹⁹Sn)
Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the local chemical environment of specific isotopes. wikipedia.org For organotin compounds, ¹¹⁹Sn Mössbauer spectroscopy is exceptionally valuable, providing detailed information about the tin atom's oxidation state, coordination number, and the symmetry of its electronic environment. mpg.dedicp.ac.cn The technique is based on the recoil-free resonant absorption and emission of gamma rays by atomic nuclei. uni-mainz.de
Two key parameters derived from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). mpg.de
Isomer Shift (δ): This parameter is related to the s-electron density at the tin nucleus. Its value is a direct indicator of the oxidation state of the tin atom. For instance, Sn(IV) compounds exhibit significantly different isomer shifts compared to Sn(II) compounds, allowing for unambiguous determination of the tin's valence state in this compound.
Quadrupole Splitting (ΔE_Q): This parameter arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus and a non-spherically symmetric electric field gradient (EFG) at the nucleus. A non-zero quadrupole splitting indicates a distorted electronic environment around the tin atom. The magnitude of ΔE_Q is sensitive to the coordination number and the geometry of the ligands attached to the tin. In this compound, the arrangement of the three butyl groups and the cyanide ligand creates a specific coordination environment that is reflected in the quadrupole splitting value. For many tetracoordinate triorganotin(IV) compounds like (n-Bu)₃SnX, a consistent correlation exists where the magnitude of the quadrupole splitting increases as the electronegativity of the X group increases.
Table 3: Interpretation of ¹¹⁹Sn Mössbauer Parameters for Organotin Compounds
| Parameter | Symbol | Information Provided | Typical Value Range for Sn(IV) (mm/s) |
| Isomer Shift | δ | Oxidation state and covalency of Sn-ligand bonds. | 0.5 - 2.1 (relative to SnO₂) |
| Quadrupole Splitting | ΔE_Q | Coordination number and geometry of the tin center. | 0 - 4.0 |
The capability of Mössbauer spectroscopy to distinguish between different tin species makes it a powerful tool for in-situ and operando reaction monitoring. dicp.ac.cn While specific studies on this compound are not widely documented, the principle can be applied to track its chemical transformations. For example, during a reaction where the cyanide ligand is substituted or the coordination at the tin center changes, the Mössbauer spectrum would evolve in real-time. By monitoring the changes in the isomer shift and quadrupole splitting, researchers can identify reaction intermediates, determine reaction kinetics, and elucidate mechanistic pathways involving the organotin species. dicp.ac.cn This is particularly useful in catalysis research where the active state of a tin-based catalyst could be identified under actual reaction conditions. dicp.ac.cn
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a crystal. wikipedia.org By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the exact positions of the atoms, their chemical bonds, bond lengths, and bond angles can be determined. wikipedia.orgresearchgate.net
For this compound, single-crystal X-ray diffraction (SCXRD) would provide an unambiguous determination of its solid-state structure. nih.gov This analysis would reveal:
The precise coordination geometry around the central tin atom (e.g., distorted tetrahedral). wikipedia.org
The exact Sn-C and Sn-CN bond lengths and the C-Sn-C bond angles.
The conformation of the three butyl groups.
The intermolecular interactions and packing arrangement of the molecules in the crystal lattice.
Such structural data is fundamental for understanding the compound's reactivity and physical properties. While obtaining a single crystal suitable for SCXRD can be challenging, the resulting structural information is unparalleled in its detail and accuracy. libretexts.org In cases where single crystals are not available, Powder X-ray Diffraction (PXRD) can be used to analyze a polycrystalline sample, providing information about the crystal system and unit cell parameters, and confirming the phase purity of the material. ksu.edu.sa
Table 4: Structural Information Obtainable from Single-Crystal X-ray Diffraction
| Parameter | Description | Significance for this compound |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) defining the crystal's repeating unit. | Defines the basic crystal system and packing symmetry. |
| Atomic Coordinates | The (x, y, z) position of each atom within the unit cell. | Allows for the complete 3D visualization of the molecule. |
| Bond Lengths | The distances between bonded atoms (e.g., Sn-C, C≡N). | Provides insight into bond strength and character. |
| Bond Angles | The angles formed between three connected atoms (e.g., C-Sn-C). | Defines the coordination geometry around the tin center. |
| Torsion Angles | The dihedral angles describing the conformation of the butyl chains. | Characterizes the spatial arrangement and steric hindrance of the alkyl groups. |
X-ray Absorption Near Edge Structure (XANES) Spectroscopy
X-ray Absorption Near Edge Structure (XANES) spectroscopy, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a synchrotron-based technique that provides element-specific information about the electronic state and local coordination environment of an absorbing atom. wikipedia.orgacademie-sciences.fr It involves tuning an X-ray beam through the absorption edge of a core electron (e.g., the Sn K-edge or L-edge for tin) and measuring the absorption coefficient. wikipedia.org The resulting spectrum has features that are highly sensitive to the absorber's oxidation state, coordination geometry, and the nature of its bonded neighbors. youtube.comnih.gov
For this compound, analyzing the Sn L₃-edge or K-edge XANES spectrum can reveal critical information. The energy position of the absorption edge is directly correlated with the oxidation state of the tin atom; a higher oxidation state results in a shift of the edge to higher energy. researchgate.net Therefore, XANES can confirm the Sn(IV) oxidation state in the compound. mdpi.com
Furthermore, the shape of the "white line" (the intense peak at the absorption edge) and other pre-edge or near-edge features are fingerprints of the local geometry around the tin atom. academie-sciences.fr By comparing the XANES spectrum of this compound with those of known organotin standards with different coordination numbers and geometries (e.g., tetrahedral, trigonal bipyramidal), one can deduce the local structure. aps.org This makes XANES a powerful tool for structural characterization, especially for non-crystalline or dilute samples where X-ray diffraction is not feasible. academie-sciences.fr
Table 5: Information Derived from XANES Spectroscopy
| Spectral Region | Information Provided | Application to this compound | Reference |
| Edge Position | Oxidation (valence) state of the absorbing atom. | Confirms the Sn(IV) oxidation state. | researchgate.net |
| Pre-edge Features | Presence of specific electronic transitions, often related to coordination symmetry. | Provides insight into the symmetry of the ligand field around the tin atom. | youtube.com |
| Near-edge/White Line Shape | Coordination number and geometry (e.g., tetrahedral vs. octahedral). | Helps to determine the local coordination environment of the tin atom. | academie-sciences.fraps.org |
Advanced Chromatographic Techniques for Trace Analysis and Separation
Advanced chromatographic techniques are indispensable for the detailed analysis and separation of complex mixtures, offering high resolution and sensitivity. These methods are crucial for the characterization and quantification of specific compounds like this compound, particularly in trace analysis within environmental and biological matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. wikipedia.orgopenaccessjournals.com It operates by pumping a liquid solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). wikipedia.orgshimadzu.com The separation is based on the differential interactions of the sample components with the stationary phase. wikipedia.orgopenaccessjournals.com
In the context of this compound and related organotin compounds, HPLC is a valuable tool for purity assessment and analysis. For instance, HPLC coupled with a suitable detector, such as an ultraviolet (UV) detector, can be employed to quantify impurities in synthesized this compound. The choice of mobile phase is critical for achieving optimal separation. A common approach involves using a mixture of acetonitrile (B52724) and an organic modifier like acetone, which can enhance the solubility and peak sensitivity of triglycerides, a class of compounds with some structural similarities to organotin compounds in terms of their analysis. researchgate.net The use of gradient elution, where the composition of the mobile phase is changed over time, can be beneficial for separating complex mixtures. researchgate.netgoogleapis.com For example, a gradient of 10-90% of a 0.1% trifluoroacetic acid (TFA) in acetonitrile solution has been used in the analysis of related compounds. googleapis.com
The selection of the stationary phase is equally important. Reversed-phase HPLC, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, is a widely used technique in pharmaceutical analysis and can be adapted for organotin compounds. unirioja.esresearchgate.net The separation mechanism in reversed-phase HPLC is primarily based on the hydrophobic interactions between the analytes and the stationary phase.
Table 1: HPLC Method Parameters for Analysis of Related Compounds
| Parameter | Condition | Reference |
| Column | Zorbax Agilent HPLC analytical C18 (150 mm × 4.6 mm, 5 µM) | mdpi.com |
| Mobile Phase | Acetonitrile/acetone (50:50) | researchgate.net |
| 20 mM Potassium dihydrogen phosphate (B84403) (pH 3.5), acetonitrile, and methanol (B129727) (35:45:20 v/v/v) | mdpi.com | |
| Flow Rate | 0.55 mL/min | researchgate.net |
| 1.5 mL/min | mdpi.com | |
| Detection | UV at 215 nm | researchgate.net |
| PDA at 230 nm | mdpi.com | |
| Injection Volume | 20 µL | researchgate.netmdpi.com |
| Temperature | 35°C | researchgate.net |
| Ambient | mdpi.com |
This table presents example HPLC parameters used for the analysis of compounds structurally related or analyzed in similar matrices, illustrating typical conditions that could be adapted for this compound.
Two-Dimensional Gas Chromatography (GCxGC)
Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. sepsolve.comemissionsanalytics.com This method utilizes two columns with different stationary phases connected by a modulator. sepsolve.com The effluent from the first column is sequentially trapped, focused, and re-injected onto the second, shorter column for a rapid, secondary separation. sepsolve.com This results in a structured two-dimensional chromatogram with increased peak capacity and improved resolution, allowing for the separation of co-eluting compounds and the detection of trace components in complex matrices. sepsolve.comgcms.cz
For the analysis of complex samples such as petroleum distillates, GCxGC can separate hydrocarbon groups, providing detailed compositional data. intertek.comspectroscopyonline.com This capability is transferable to the analysis of environmental samples that may contain this compound and other organotin compounds, which often exist in intricate mixtures. The technique's ability to separate analytes based on two different properties, typically volatility and polarity, makes it highly effective for resolving complex mixtures. sepsolve.com For instance, a non-polar primary column can be paired with a polar secondary column in a "normal-phase" GCxGC setup. sepsolve.com
When coupled with a detector like a time-of-flight mass spectrometer (TOF-MS), GCxGC provides both high-resolution chromatographic separation and mass spectral information, facilitating confident compound identification. emissionsanalytics.comspectroscopyonline.com This combination is particularly advantageous for non-targeted screening and the identification of unknown compounds within a sample. emissionsanalytics.comnih.gov The enhanced resolution can lead to better library matches and more confident peak identification. gcms.cz
Table 2: Comparison of 1D-GC and GCxGC
| Feature | One-Dimensional GC (1D-GC) | Two-Dimensional GC (GCxGC) | Reference |
| Peak Capacity | Lower | Significantly Higher | sepsolve.comemissionsanalytics.com |
| Resolution | Limited, co-elution is common | Enhanced, resolves co-eluting peaks | gcms.cz |
| Sensitivity | Good | Improved due to cryogenic focusing | spectroscopyonline.com |
| Sample Complexity | Suitable for simpler mixtures | Ideal for highly complex mixtures | emissionsanalytics.comintertek.com |
| Data Visualization | 2D Chromatogram (Signal vs. Time) | 3D or Contour Plot | sepsolve.com |
Stir Bar Sorptive Extraction (SBSE) for Environmental Trace Analysis
Stir Bar Sorptive Extraction (SBSE) is a solventless sample preparation technique used for the extraction and preconcentration of organic compounds from aqueous samples. iiste.orgnih.gov The method employs a magnetic stir bar coated with a layer of polydimethylsiloxane (B3030410) (PDMS), a sorbent material. iiste.orgnih.gov When the stir bar is placed in a sample and stirred, analytes partition from the sample matrix into the PDMS coating based on their octanol-water partition coefficient. nih.gov
This technique is particularly well-suited for the trace analysis of organic pollutants in environmental and biological samples. nih.govgcms.cz SBSE offers high sensitivity due to the larger volume of the extraction phase compared to other microextraction techniques like solid-phase microextraction (SPME). iiste.orgnih.gov Following extraction, the analytes can be thermally desorbed for analysis by gas chromatography (GC) or liquid desorbed for analysis by high-performance liquid chromatography (HPLC). gcms.czchromatographyonline.com
For the analysis of this compound and other organotin compounds in environmental water samples, SBSE can be a highly effective preconcentration step. The non-polar nature of the PDMS coating makes it ideal for extracting non-polar and weakly polar compounds. iiste.org For more polar analytes, in-situ derivatization can be performed to enhance their recovery into the PDMS phase. nih.gov The efficiency of the extraction is influenced by several factors, including extraction time, stirring speed, temperature, pH, and the salt content of the sample. iiste.org
Table 3: Key Features of Stir Bar Sorptive Extraction (SBSE)
| Feature | Description | Reference |
| Principle | Sorptive extraction based on partitioning of analytes into a PDMS-coated stir bar. | nih.gov |
| Extraction Phase | Polydimethylsiloxane (PDMS) | iiste.orgnih.gov |
| Advantages | Solventless, high sensitivity, simple to perform. | iiste.orggcms.cz |
| Desorption Methods | Thermal Desorption (for GC), Liquid Desorption (for HPLC). | gcms.czchromatographyonline.com |
| Applications | Environmental monitoring, food analysis, biomedical trace analysis. | nih.govnih.gov |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. epfl.chmaterialssquare.com DFT is a computational method that aims to solve the electronic Schrödinger equation, providing insights into the ground-state electronic structure of materials. epfl.chmaterialssquare.comaps.org These calculations can determine the distribution of electrons within the Tributylstannanecarbonitrile molecule, which governs its geometry, stability, and chemical behavior.
Detailed analysis of the electronic structure reveals key reactivity indicators. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a measure of chemical reactivity and kinetic stability. For this compound, the polar cyano group (-CN) and the electropositive tin atom significantly influence the electronic landscape. The mechanism of action involves its ability to donate or accept electrons, making it a versatile reagent in organic synthesis.
DFT calculations can model electrostatic potential maps, which visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how this compound will interact with other reagents. For instance, DFT modeling can be used to simulate transition states to predict regioselectivity in reactions like Stille-type couplings where it might be involved. By calculating properties like atomic charges and bond orders, researchers can gain a quantitative understanding of the bonding within the molecule and predict which bonds are most likely to break or form during a reaction. rsc.org
Table 1: Electronic Properties from Quantum Chemical Calculations
| Calculated Property | Significance for this compound |
|---|---|
| Total Energy | Indicates the relative stability of different isomers or conformers. |
| HOMO/LUMO Energies | Determine the electron-donating and electron-accepting capabilities, key to its reactivity. |
| HOMO-LUMO Gap | Reflects the molecule's excitability and kinetic stability. |
| Electrostatic Potential | Maps nucleophilic and electrophilic sites, predicting interaction points with other molecules. |
| Atomic Charges | Quantifies the charge distribution on each atom, highlighting the polarity of the Sn-C and C≡N bonds. |
| Bond Orders | Indicates the strength and nature (single, double, triple) of the chemical bonds. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govebsco.com By solving Newton's equations of motion for a system of interacting particles, MD provides a dynamic view of molecular behavior, which is essential for understanding conformational flexibility and non-covalent interactions. ebsco.comyoutube.com
Conformational Analysis: Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. lumenlearning.comlibretexts.org this compound possesses significant conformational flexibility due to the three butyl groups attached to the tin atom. Each butyl chain can rotate around its C-C and Sn-C single bonds, leading to a vast number of possible conformers. libretexts.org
MD simulations can explore the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. libretexts.orglibretexts.org This analysis is crucial because the reactivity and physical properties of the molecule can be highly dependent on its predominant conformation in a given environment. The simulations can reveal the most probable shapes the molecule will adopt in solution, which influences how it fits into the active site of a catalyst or interacts with other reactants. lumenlearning.com
Intermolecular Interactions: MD simulations are also exceptionally well-suited for studying the interactions between this compound and surrounding molecules, such as solvents or other reactants. libretexts.org These non-covalent interactions, including van der Waals forces and dipole-dipole interactions, are critical in chemical processes. libretexts.org The polar nitrile group in this compound can engage in significant dipole-dipole interactions. MD simulations can model the solvation shell around the molecule, showing how solvent molecules arrange themselves and influence the solute's conformation and reactivity. Furthermore, these simulations can elucidate how this compound molecules might interact with each other, potentially forming dimers or larger aggregates in concentrated solutions.
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanism of a chemical reaction requires identifying the complete path from reactants to products, including any transient intermediates and high-energy transition states. numberanalytics.comsmu.edu Computational chemistry offers powerful tools for modeling these reaction pathways.
The process begins with identifying the structures of the reactants and products on a potential energy surface (PES), which is a mathematical representation of the system's energy as a function of its atomic coordinates. numberanalytics.com A reaction pathway is a trajectory on this surface that connects the reactant and product energy minima. The highest point along the lowest-energy path is the transition state (TS), which represents the energy barrier that must be overcome for the reaction to occur (the activation energy). numberanalytics.comucsb.edu
Computational algorithms can locate the precise geometry and energy of a transition state. ucsb.eduarxiv.org A key characteristic of a true transition state is that its structure corresponds to a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. numberanalytics.comgithub.io This is verified by a frequency calculation, which should yield exactly one imaginary frequency for a valid transition state. ucsb.edugithub.io The motion corresponding to this imaginary frequency represents the vibration along the reaction coordinate, for example, the breaking of one bond and the formation of another.
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. scm.com The IRC method traces the minimum energy path downhill from the transition state, confirming that it connects the intended reactants and products. smu.eduscm.com This modeling is invaluable for understanding reactions where this compound acts as a reagent, such as its use as a cyanide source in palladium-catalyzed cross-coupling reactions to form aryl cyanides.
Table 2: Steps in Computational Reaction Pathway Analysis
| Step | Description | Computational Method |
|---|---|---|
| 1. Geometry Optimization | Find the lowest energy structures of reactants, products, and any intermediates. | DFT, MP2, etc. peerj.com |
| 2. Transition State Search | Locate the saddle point on the potential energy surface between reactant and product. | Synchronous Transit-Guided Quasi-Newton (QST2/QST3), Dimer method. ucsb.edu |
| 3. Frequency Analysis | Verify the nature of the stationary points. Minima have all real frequencies; a TS has one imaginary frequency. github.io | Hessian calculation. |
| 4. IRC Calculation | Trace the minimum energy path from the transition state to the reactant and product minima. scm.com | Intrinsic Reaction Coordinate following. |
| 5. Energy Calculation | Compute the energies of all species to determine reaction and activation energies. ucsb.edu | High-level single-point energy calculations (e.g., CCSD(T)). rsc.org |
Prediction of Spectroscopic Parameters
Computational chemistry enables the prediction of various spectroscopic properties, which can be used to interpret experimental data or to characterize molecules that are difficult to isolate or handle. chemrxiv.org By simulating spectra, researchers can confirm the structure of a synthesized compound or identify transient species in a reaction mixture.
Quantum chemical methods, especially DFT, are widely used for this purpose. frontiersin.org Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to atomic positions. materialssquare.com These calculations produce a set of vibrational modes and their corresponding frequencies and intensities, which can be compared directly with experimental spectra. For this compound, this would allow for the assignment of specific peaks to vibrations of the butyl chains, the Sn-C bond, and the characteristic C≡N triple bond.
Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, can also be predicted with high accuracy. These calculations involve determining the magnetic shielding around each nucleus (e.g., ¹H, ¹³C, ¹¹⁹Sn) in the presence of an external magnetic field. Predicted NMR spectra are invaluable for structural elucidation. Other properties like UV/Vis absorption spectra, which relate to electronic excitations, can be calculated using methods like Time-Dependent DFT (TD-DFT). nih.gov
Table 3: Computationally Predicted Spectroscopic Data
| Spectroscopy Type | Predicted Parameters | Typical Computational Method |
|---|---|---|
| Infrared (IR) | Vibrational frequencies, intensities | DFT, MP2 researchgate.net |
| Raman | Vibrational frequencies, intensities | DFT, MP2 chemrxiv.org |
| NMR | Chemical shifts, coupling constants | DFT (with GIAO method), etc. |
| UV/Visible | Excitation energies, oscillator strengths | Time-Dependent DFT (TD-DFT) nih.gov |
| Rotational | Rotational constants, centrifugal distortion constants | DFT, Coupled Cluster (CC) frontiersin.orgmdpi.com |
Computational Toxicology and Environmental Fate Modeling
Computational toxicology and environmental fate modeling use computer models to predict the potential adverse effects and environmental distribution of chemicals. researchgate.net These approaches are particularly relevant for organotin compounds like this compound, as this class of chemicals is known for its environmental persistence and biological activity.
Environmental Fate Models (EFMs) are quantitative frameworks that predict a chemical's behavior in the environment. mdpi.comcyf-kr.edu.pl They use the substance's physicochemical properties—such as water solubility, vapor pressure, and partition coefficients (e.g., octanol-water partition coefficient, Kow)—along with environmental parameters to estimate its distribution across different compartments like air, water, soil, and sediment. researchgate.netcyf-kr.edu.pl Many of the required physicochemical properties for these models can be accurately predicted using quantum chemical calculations. The models also incorporate rates of transformation processes like hydrolysis, photolysis, and biodegradation to predict the chemical's persistence. mdpi.combattelle.org
Computational toxicology, or in silico toxicology, uses quantitative structure-activity relationship (QSAR) models to predict the toxicological properties of a molecule based on its structure. These models are built by correlating the structural features or physicochemical properties of a large set of known chemicals with their observed toxicological effects. For this compound, QSAR models could be used to estimate its potential for various toxicological endpoints by comparing its structural features to those in databases of chemicals with known effects. For example, specific models exist to predict interaction with key biological targets, such as nuclear receptors.
Toxicological Research Findings and Mechanistic Insights
Endocrine Disrupting Potential and Mechanisms of Actionscbt.comnih.gov
Tributylstannanecarbonitrile, as a member of the tributyltin (TBT) family of organotin compounds, is recognized as an endocrine-disrupting chemical (EDC). scbt.comnih.govscielo.br EDCs are substances that can interfere with the body's endocrine system, which regulates hormones. mdpi.commdpi.com The endocrine-disrupting properties of TBT compounds have been extensively documented, with evidence pointing to their ability to alter reproductive and metabolic pathways. scbt.comnih.gov The primary mechanism of action involves interactions with specific nuclear receptors that control gene expression. nih.gov TBT has been assigned the highest category in European reviews of endocrine disruptors, signifying clear evidence of endocrine disruption in living organisms and the potential to cause such effects in humans. scbt.com
Impact on Reproductive Hormone Levels and Fertility Outcomes in Animal Modelsscbt.com
Research in animal models has demonstrated the significant impact of TBT compounds on reproductive health. scbt.com These compounds have been shown to negatively affect the reproductive systems in mammals. scbt.com
In a study involving female Wistar rats, exposure to TBT led to notable disruptions in the reproductive cycle. nih.gov Key findings included a significant decrease in serum 17β-estradiol levels, accompanied by a marked increase in progesterone (B1679170) levels. nih.gov This hormonal imbalance resulted in decreased regularity of the reproductive cycle, a reduction in the proestrus and diestrus phases, and an increase in the duration of the metestrus phase. nih.gov Histological examination of the ovaries revealed adverse effects such as an increased number of atretic (degenerating) follicles and the presence of cystic follicles. nih.gov
In male offspring of mice exposed to TBT during gestation and lactation, reproductive complications were observed. aem-sbem.com These included decreased sperm counts and motility, along with an increase in sperm abnormalities. aem-sbem.com The study also noted a decrease in intratesticular estrogen concentration in the pups. aem-sbem.com
Table 1: Effects of Tributyltin (TBT) on Reproductive Parameters in Animal Models
| Animal Model | Sex | Observed Effects | Reference |
|---|---|---|---|
| Wistar Rat | Female | Decreased serum 17β-estradiol, increased serum progesterone, decreased reproductive cycle regularity, increased atretic follicles. | nih.gov |
Interaction with Nuclear Receptors (e.g., RXR, PPARγ)scbt.com
A primary molecular mechanism for TBT's endocrine-disrupting activity is its interaction with nuclear receptors, particularly the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govnih.govembopress.org These receptors form heterodimers (RXR-PPARγ) that regulate the expression of genes involved in numerous physiological processes, including metabolism and development. embopress.orgnih.gov
TBT has been shown to activate all three types of RXR-PPAR heterodimers (α, γ, and δ), primarily through its interaction with RXR. embopress.orgnih.gov Structural studies have revealed that TBT forms a covalent bond with a specific cysteine residue (Cys 432) in the ligand-binding domain of the RXRα receptor. embopress.orgnih.gov This interaction is largely responsible for the high-affinity binding and subsequent activation of the receptor complex. embopress.orgnih.gov By activating the RXR-PPARγ heterodimer, TBT can promote adipocyte differentiation, a process central to fat cell development. nih.govembopress.org This action underlies its classification as an "environmental obesogen." nih.gov
Reproductive and Developmental Toxicity Researchscbt.com
Tributyltin compounds are known to exert significant reproductive and developmental toxicity. scbt.comnih.gov Exposure during critical developmental periods, such as gestation, can lead to adverse effects on both the placenta and the subsequent development of offspring. scielo.braem-sbem.comnih.gov
Studies in pregnant mice have shown that TBT exposure can cause an increased rate of embryo resorption and reduced fetal weight. aem-sbem.com Furthermore, placental weight and area were significantly reduced in exposed animals. aem-sbem.com These findings suggest that TBT can impair placental function, which is critical for normal fetal development. scielo.braem-sbem.com In comparative toxicology studies using rats, TBT caused a significant increase in postimplantation embryolethality, although it did not produce a significant increase in fetal malformations, unlike the related compound dibutyltin (B87310) (DBT). nih.gov
Effects on Metabolic Pathways and Lipid Homeostasisscbt.com
The interaction of TBT with the RXR-PPARγ nuclear receptor complex has profound implications for metabolic regulation and lipid homeostasis. nih.govembopress.org By activating PPARγ, which is a master regulator of adipogenesis, TBT promotes the differentiation of multipotent mesenchymal stem cells into adipocytes (fat cells). nih.govnih.gov This disrupts the normal balance of cell fate, favoring fat storage and potentially contributing to obesity. nih.govgovinfo.gov
Research in aquatic organisms has also shed light on TBT's metabolic effects. A study on the clam Ruditapes decussatus found that TBT exposure disturbed the levels of organic osmolytes such as taurine, betaine, and glycine (B1666218) in heart tissue. nih.gov It also led to an increase in alanine (B10760859) and succinate, which suggests a shift towards anaerobic metabolism. nih.gov These findings demonstrate that TBT can cause a variety of deleterious effects on metabolic pathways, which may vary depending on the concentration of the toxin. nih.gov
Neurotoxicological Investigations and Cyanide Release Implicationsscbt.com
Organotin compounds, including TBT, are recognized neurotoxins that can cross the blood-brain barrier and cause damage to the central nervous system. scbt.comnih.gov TBT exposure has been linked to oxidative stress and neuroinflammation in the brain. nih.gov Symptoms of acute exposure in humans can include severe headache, vomiting, and convulsions. scbt.com
The chemical structure of this compound includes a cyanide moiety, which introduces additional toxicological concerns related to potential cyanide release. scbt.com Cyanide is a potent and rapidly acting poison that functions by inhibiting cytochrome oxidase, a critical enzyme in cellular respiration, leading to "histotoxic hypoxia" where cells are unable to use oxygen. litfl.com Chronic, low-level exposure to cyanide compounds can lead to a range of symptoms, including headache, weakness, nausea, and dizziness. scbt.com A specific concern is that the metabolic conversion of the cyanide group to thiocyanate (B1210189) can interfere with iodine uptake by the thyroid gland, potentially leading to thyroid insufficiency. scbt.com
Immunotoxicological Research and Thymus Function Impairmentnih.gov
Trialkyl organotin compounds are known to be strongly immunosuppressive. scbt.com A primary target of this immunotoxicity is the thymus, a central organ of the immune system responsible for the maturation of T-cells. scbt.comnih.gov TBT compounds can impair the function of the thymus, thereby incapacitating the immune system. scbt.com
In vivo experiments with fish have demonstrated that TBT can lead to thymic atrophy. nih.gov Mechanistic studies using murine thymocytes have shown that TBT induces apoptosis (programmed cell death). nih.gov This process was found to be driven by oxidative stress, which leads to mitochondrial membrane depolarization and the activation of caspase-3, a key enzyme in the apoptotic pathway. nih.gov The research indicates a caspase-dependent apoptotic mechanism is central to TBT-induced thymic damage. nih.gov
Table 2: Summary of Immunotoxic Effects of Tributyltin (TBT)
| Target | Organism/Model | Mechanism/Effect | Reference |
|---|---|---|---|
| Thymus | Fish | Thymic atrophy | nih.gov |
| Thymocytes | Murine (in vitro) | Induces apoptosis via oxidative stress, mitochondrial membrane depolarization, and caspase-3 activation. | nih.gov |
Comparative Toxicity Studies with Other Organotin Compounds
This compound belongs to the larger family of organotin compounds, and its toxicity is best understood in the context of related substances. The biological effects of organotins are largely determined by the number and nature of the organic groups attached to the tin atom. tandfonline.com Generally, the toxicity of trialkyltin compounds, such as tributyltin (TBT), is more pronounced than that of dialkyltin and monoalkyltin compounds. tandfonline.com
Research indicates that the acute toxicity of organotin compounds is significantly influenced by the length of the alkyl chains. orst.eduhealthandenvironment.org Trialkyltins with shorter alkyl chains, specifically trimethyltin (B158744) and triethyltin (B1234975), are generally more acutely toxic to mammals than TBT compounds. tandfonline.comepa.gov This is partly attributed to differences in absorption from the gastrointestinal tract. tandfonline.com While trimethyltin and triethyltin are potent neurotoxicants, di- and tributyltins appear to be less potent in this regard. epa.gov
However, tributyltin compounds are known for other significant toxic effects. They are potent agents of immunotoxicity, specifically targeting the thymus gland. epa.gov Studies in rats have shown that tributyltin oxide can cause damage to the immune system. epa.gov Furthermore, TBT compounds have been observed to cause bile duct damage in multiple mammalian species, including rats, mice, and hamsters. epa.gov
Below is a comparative table of acute oral toxicity (LD50) for various organotin compounds in rats.
| Compound Name | Species | Route of Administration | LD50 (mg/kg) |
| Tributyltin Oxide (TBTO) | Rat | Oral | 165-277 |
| Various TBT compounds | Rat | Oral | 94-234 |
| Tributyltin Oxide (TBTO) | Mouse | Oral | 55-87 |
| Various TBT compounds | Mouse | Oral | 44-230 |
This table presents data for various tributyltin compounds as a proxy for this compound. The toxicity is primarily associated with the tributyltin cation.
Research on Detoxification Pathways of Cyanide
The toxicity profile of this compound is a composite of the organotin moiety and the cyanide group. The general toxic effects of aliphatic nitriles are often related to the metabolic liberation of cyanide. researchgate.net Therefore, understanding the body's mechanisms for detoxifying cyanide is crucial.
The primary and most well-understood pathway for cyanide detoxification in mammals involves the mitochondrial enzyme rhodanese (thiosulfate sulfurtransferase). ijsr.netwikipedia.org This enzyme is widely distributed in various tissues, with high concentrations typically found in the liver and kidney. ijsr.net Rhodanese catalyzes the transfer of a sulfur atom from a sulfur donor, such as thiosulfate (B1220275), to the cyanide anion (CN⁻). wikipedia.orgresearchgate.net This reaction converts cyanide into the significantly less toxic thiocyanate (SCN⁻), which is then readily excreted in the urine. ijsr.netwikipedia.org The conversion of cyanide to thiocyanate is a critical defense mechanism, as thiocyanate is estimated to be about 200 times less toxic than cyanide. wikipedia.org
The rhodanese-catalyzed reaction occurs in a two-step "ping-pong" mechanism:
The enzyme's active site, which contains a cysteine residue, reacts with a thiosulfate molecule to form a persulfide intermediate, releasing sulfite. wikipedia.org
The persulfide intermediate then reacts with a cyanide ion, forming thiocyanate and regenerating the enzyme's active cysteine group. wikipedia.org
While rhodanese is central to cyanide detoxification, its location within the mitochondria and the limited permeability of thiosulfate into this compartment suggest that other sulfur donors or pathways may also be involved. ijsr.net Other enzymes, such as 3-mercaptopyruvate (B1229277) sulfurtransferase, also contribute to the formation of thiocyanate from cyanide.
In addition to the sulfur transfer pathway, minor detoxification routes for cyanide exist. A small portion of cyanide can be incorporated into one-carbon metabolic pathways or react with vitamin B12 (hydroxocobalamin) to form cyanocobalamin, which is then excreted. However, the conversion to thiocyanate by rhodanese remains the most significant detoxification mechanism for sublethal amounts of cyanide. ijsr.net The efficiency of this enzymatic system is the basis for using sodium thiosulfate as an antidote in cases of cyanide poisoning. wikipedia.org
Environmental Fate and Ecological Impact Research
Bioaccumulation and Persistence Studies in Aquatic and Terrestrial Environments
Tributyltin compounds are recognized for their persistence in the environment and their tendency to bioaccumulate. toxicfreefuture.org Due to their chemical properties, these substances resist degradation from sunlight, chemical reactions, and microbial metabolism. toxicfreefuture.org This persistence allows them to accumulate in soil and aquatic environments. toxicfreefuture.org
The lipophilic nature of tributyltin compounds means they are fat-soluble and tend to accumulate in the fatty tissues of organisms. healthandenvironment.org This leads to bioconcentration, where the concentration of the chemical in an organism becomes significantly higher than in the surrounding environment, such as water. toxicfreefuture.org This effect is magnified up the food chain, a process known as biomagnification. wikipedia.org Organisms at higher trophic levels can accumulate high concentrations of these compounds by consuming other organisms that have already been contaminated. wikipedia.orgcec.org
In aquatic environments, tributyltin compounds are known to bioaccumulate in a variety of marine wildlife, including mollusks. healthandenvironment.orgwikipedia.org The levels of these compounds are often highest in organisms and sediments found in and around areas with significant maritime activity, such as ports and harbors. wikipedia.org The persistence of TBT in sediments is a major concern, with studies indicating a half-life that can range from a few years in aerobic sediments to several decades in anaerobic conditions. researchgate.net This long-term presence in sediments means that they can act as a continuous source of contamination for benthic organisms and the wider aquatic ecosystem. researchgate.net
| Environmental Compartment | Persistence Characteristic | Bioaccumulation Potential |
| Aquatic Sediments | High persistence, with a half-life of up to 30 years in anaerobic conditions. researchgate.net | High potential for accumulation in benthic organisms. researchgate.net |
| Water Column | Lower persistence compared to sediments due to partitioning. | Potential for direct uptake by aquatic organisms. accessscience.com |
| Aquatic Biota | High bioaccumulation in fatty tissues. healthandenvironment.orgcec.org | Subject to biomagnification through the food chain. wikipedia.org |
| Terrestrial Soils | Can accumulate, though mobility is generally low. | Potential for uptake by soil-dwelling organisms. |
Degradation Pathways and Metabolite Formation (e.g., Tributyltin Oxides)
The degradation of tributyltin compounds in the environment is a slow process that can occur through both biotic and abiotic pathways. The primary degradation pathway involves the sequential removal of butyl groups from the tin atom, a process known as dealkylation. This results in the formation of dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT) compounds, which are generally less toxic than the parent TBT compound.
In the presence of oxygen, light, or heat, tributyltin compounds can also undergo slow breakdown. who.int A common degradation product and a prominent example of a TBT compound is tributyltin oxide. wikipedia.org The metabolism of tributyltin also occurs in living organisms, although it is often a slow process, particularly in lower organisms like mollusks. healthandenvironment.orgwho.int In mammals, metabolism is more rapid, with the principal metabolite being a hydroxybutyl compound that is unstable and quickly breaks down to form the dibutyl derivative and butanol. who.int
| Degradation Pathway | Key Process | Resulting Metabolites |
| Biotic Degradation | Microbial metabolism in soil and water. | Dibutyltin (DBT), Monobutyltin (MBT). |
| Abiotic Degradation | Photolysis (degradation by sunlight), Hydrolysis. | Tributyltin oxide, Dibutyltin (DBT), Monobutyltin (MBT). |
| Metabolism in Organisms | Enzymatic processes in liver and other tissues. | Hydroxybutyl compounds, Dibutyl derivatives, Butanol. who.int |
Ecotoxicological Effects on Aquatic Organisms
Tributyltin compounds are highly toxic to a wide range of aquatic organisms, even at very low concentrations. healthandenvironment.orgwikipedia.org Their use as biocides in antifouling paints for ships has led to significant adverse effects on non-target marine life. wikipedia.org
One of the most well-documented effects is the development of imposex in female prosobranch gastropods (sea snails). healthandenvironment.orgwikipedia.org This condition involves the development of male sexual characteristics, such as a penis and vas deferens, which can lead to sterility and a decline in population. healthandenvironment.org
Tributyltin compounds have also been shown to be toxic to other marine invertebrates, affecting shell deposition, growth, and reproduction in oysters and other bivalves. healthandenvironment.org In vertebrates, these compounds can contaminate fish through the water and by the consumption of poisoned organisms. wikipedia.org The toxicity of tributyltin compounds can lead to immunosuppression, making organisms more susceptible to diseases. healthandenvironment.org
| Organism Group | Observed Ecotoxicological Effects |
| Invertebrates (Gastropods) | Imposex (development of male characteristics in females), leading to reproductive failure. healthandenvironment.orgwikipedia.org |
| Invertebrates (Bivalves) | Impaired shell deposition, reduced growth, and mortality. healthandenvironment.org |
| Vertebrates (Fish) | Accumulation in tissues, potential for reproductive and developmental problems. wikipedia.org |
| General Aquatic Life | Endocrine disruption, immunosuppression. healthandenvironment.orgwikipedia.org |
Environmental Partitioning and Mobility Studies
The environmental partitioning and mobility of tributyltin compounds are largely governed by their physicochemical properties. These compounds have low solubility in water and a high affinity for particulate matter. who.int As a result, when released into the aquatic environment, they tend to adsorb strongly to suspended sediments and organic matter. who.int
This strong adsorption to particles means that a significant portion of tributyltin compounds eventually settles into the sediment, which becomes a major sink and long-term reservoir for these pollutants. researchgate.net Their low water solubility limits their mobility in the water column, but they can be transported over long distances while bound to suspended particles. toxicfreefuture.orgcec.org
Due to their volatility, some tributyltin compounds can also enter the atmosphere and be transported with air currents, eventually being deposited in distant locations. cec.org This long-range transport contributes to the global distribution of these pollutants. cec.org
Methodologies for Environmental Monitoring and Trace Detection
The detection and quantification of tributyltin compounds in environmental samples require sensitive and specific analytical methods due to their presence at trace levels. Various techniques have been developed for the monitoring of these compounds in water, sediment, and biological tissues.
Commonly used analytical methods involve extraction of the organotin compounds from the sample matrix, followed by a derivatization step to make them suitable for gas chromatography (GC). The derivatized compounds are then separated by GC and detected using various detectors, such as a flame photometric detector (FPD), a mass spectrometer (MS), or an atomic emission detector (AED). High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is another powerful technique used for the analysis of organotin compounds.
For more rapid and field-based monitoring, innovative measuring systems utilizing technologies like chemiluminescence are being developed for the analysis of related compounds in water, soil, and air. trace-gas.com These systems offer the potential for real-time data collection, which is crucial for monitoring and managing environmental contamination. trace-gas.com
Strategies for Mitigating Environmental Contamination
Given the significant environmental risks associated with tributyltin compounds, various strategies have been implemented to mitigate their contamination. A primary approach has been the implementation of regulatory frameworks to control the use of these substances. hilarispublisher.com The International Maritime Organization (IMO) has played a key role in establishing a global ban on the use of tributyltin compounds in antifouling paints for ships. researchgate.netwikipedia.org
In addition to regulatory measures, remediation techniques are being explored to address existing contamination, particularly in sediments. These techniques can include dredging of contaminated sediments, followed by treatment or secure disposal. Natural attenuation, where natural processes are allowed to break down the contaminants over time, is another option, although the long persistence of these compounds can make this a very slow process. researchgate.net
The development and use of alternative, less harmful antifouling technologies are also crucial for preventing future contamination. researchgate.net These alternatives include copper-based paints, biocide-free fouling-release coatings, and other innovative approaches.
| Mitigation Strategy | Description |
| Regulatory Action | International and national bans on the use of TBT in antifouling paints. researchgate.netwikipedia.org |
| Remediation of Contaminated Sites | Dredging and treatment of contaminated sediments. |
| Natural Attenuation | Allowing natural processes to slowly degrade the contaminants. researchgate.net |
| Development of Alternatives | Use of less toxic antifouling systems, such as copper-based paints and fouling-release coatings. researchgate.net |
| Waste Management | Proper disposal of waste containing tributyltin compounds to prevent release into the environment. |
Green Chemistry Initiatives and Sustainable Organotin Synthesis
In response to the environmental concerns associated with traditional organotin compounds, there is a growing interest in applying the principles of green chemistry to the synthesis of these and other chemicals. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. greenchemistry.school
For organotin synthesis, this could involve the development of new synthetic routes that are more atom-efficient, use less hazardous solvents and reagents, and produce less waste. Research in this area may explore the use of catalysts to improve the efficiency of reactions and the use of renewable feedstocks. The goal is to create organotin compounds with the desired functionality but with reduced environmental toxicity and persistence.
Sustainable approaches also include the development of "benign by design" molecules, where the environmental impact is considered from the initial stages of chemical design. This could lead to the creation of new organotin compounds that are more readily biodegradable or have a lower potential for bioaccumulation.
Emerging Research Directions and Future Challenges
Addressing Data Discrepancies and Enhancing Reproducibility in Research
A significant challenge in organotin research is ensuring the accuracy and reproducibility of analytical data, which forms the bedrock of environmental and toxicological assessments. nist.govlabrulez.com Discrepancies often arise from the complexity of environmental matrices and the low concentrations at which these compounds are found. wiley.comresearchgate.net The analysis of organotin compounds is becoming increasingly important for environmental monitoring, as well as in food and consumer product safety. labrulez.com
Key analytical challenges include:
Low Environmental Concentrations : Tributyltin (TBT) and its derivatives are effective at extremely low, parts-per-trillion (ng/L), concentrations, requiring highly sensitive detection methods. nist.govresearchgate.net
Complex Sample Matrices : Analyzing organotins in materials like sediment, water, and biological tissues is complicated by the presence of interfering substances. wiley.comsciex.com
Derivatization Requirements : Many common analytical techniques, such as gas chromatography (GC), require a derivatization step to convert polar organotins into more volatile forms suitable for analysis. labrulez.comwiley.com This multi-step process can introduce variability and potential errors. labrulez.com
Methodological Variability : Different analytical methods, such as GC-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with detectors like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), are used. wiley.com While powerful, variations in these methods can lead to differing results between laboratories, impacting data comparability. nist.gov
Future research must focus on the development and standardization of more robust and direct analytical methods to minimize sample manipulation and improve inter-laboratory agreement. rti.org The use of advanced techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a promising direction, as it can simplify sample preparation and eliminate the need for derivatization. sciex.com
| Analytical Technique | Typical Detection Limit | Key Advantages | Challenges & Reproducibility Issues |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | ~1-10 ng/L | High sensitivity and resolution. | Requires complex derivatization, increasing potential for error and variability. labrulez.comwiley.com |
| High-Performance Liquid Chromatography (HPLC) with ICP-MS | 0.14 - 0.57 µg Sn/L | Does not require derivatization; high specificity for tin. wiley.com | Potential for interference from other metals in the sample. wiley.com |
| Two-Dimensional Gas Chromatography (GC-GC-MS/MS) | ~11 pg/L | Extremely high sensitivity; can separate TBT from matrix interferences. researchgate.net | Complex instrumentation; requires specialized expertise. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Low ng/L | Simplifies sample preparation; eliminates derivatization; robust for various matrices. sciex.com | Requires advanced instrumentation and method development. |
Development of Novel Synthetic Applications Beyond Cyanation
Historically, the primary synthetic utility of Tributylstannanecarbonitrile (tributyltin cyanide) has been as a reagent for cyanation reactions. However, emerging research into the broader family of organotin compounds points toward the potential for new applications. The focus is shifting towards leveraging the unique properties of the tributyltin moiety for constructing more complex molecules and materials.
Future research directions include:
Functional Group Interconversion : Exploring reactions that modify the cyanide group or substitute it to create novel functionalized tributyltin reagents.
Ligand Development for Catalysis : Synthesizing p-styryl-substituted organotin phosphines that can be copolymerized with olefins to create polymeric transition metal carbonyl complexes for catalytic applications. acs.org
Precursors for Materials Science : Investigating the use of the tributyltin scaffold to develop new materials, drawing inspiration from the synthesis of organotin phosphines, arsines, and stibines which form stable complexes with transition metals. acs.org
While direct, non-cyanation applications of this compound are not yet widely reported, the versatility of organotin chemistry suggests a fertile ground for future discoveries.
Exploration of New Catalytic Paradigms
Organotin compounds are utilized as catalysts in various industrial processes, including the production of polyurethane and the vulcanization of silicones. rsc.orgafirm-group.com Research is underway to discover new catalytic roles for these compounds, moving beyond their use as stoichiometric reagents. The Lewis acidic nature of the tin(IV) center is a key feature that can be exploited in new catalytic cycles. rsc.org
Recent explorations in organotin catalysis include:
Lewis Acid Catalysis : Utilizing the tin center to activate substrates in organic reactions, such as in the synthesis of 1,2 disubstituted benzimidazoles. rsc.org
Oxidation Catalysis : Designing organotin carboxylate complexes that show good catalytic activity for the oxidation of substrates like 3,5-di-tert-butylcatechol (B55391) under mild conditions. preprints.org
Heterogeneous Catalysis : Developing solid-supported tin catalysts, such as tin(IV) oxide, which offer advantages in terms of thermal stability and ease of separation and recycling from reaction mixtures. rsc.org These have shown promise in biomass valorization. rsc.org
Phase-Transfer Catalysis : The use of organoammonium halides as catalysts in the direct synthesis of alkyltin halides from metallic tin and alkyl halides represents another paradigm. researchgate.net
The exploration of these new paradigms could lead to more efficient and environmentally benign synthetic methods, potentially finding a catalytic role for compounds like this compound.
Advanced Biomonitoring and Remediation Strategies for Organotin Contamination
The persistence and high toxicity of tributyltin (TBT) in aquatic environments necessitate the development of advanced strategies for its detection and removal. mdpi.com
Biomonitoring: Effective monitoring is crucial for assessing the extent of contamination and the efficacy of regulatory actions. Advanced approaches include:
Indicator Species : Using sensitive organisms to gauge TBT pollution. Gastropods, which exhibit a sexual anomaly known as imposex at TBT concentrations as low as 1 ng/L, and mussels, which accumulate organotins, are valuable bioindicators. mdpi.comresearchgate.net
High-Sensitivity Analysis : Employing the latest analytical techniques to detect and speciate butyltin compounds at environmentally relevant concentrations in water, sediment, and biota. frontiersin.org Despite bans, TBT is still detected at levels exceeding environmental quality standards in many coastal areas. frontiersin.org
Remediation Strategies: Several techniques are being investigated to clean up TBT-contaminated sites, particularly sediments where the pollutant accumulates. frontiersin.orgresearchgate.net
| Remediation Strategy | Mechanism | Effectiveness & Key Findings |
|---|---|---|
| Bioremediation | Microorganisms (e.g., Pseudomonas putida) degrade TBT through sequential dealkylation to less toxic dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and inorganic tin. mdpi.com | Can significantly reduce the half-life of TBT in sediment from 578 days (natural attenuation) to as low as 4-5 days under optimized conditions. nih.gov Reduces overall ecotoxicity. mdpi.com |
| Chemical Oxidation | Uses reduction/oxidation (REDOX) reagents to chemically degrade TBT and its by-products. esaa.org | Bench-scale studies show degradation of TBT by 50-80% and its degradation products (DBT and MBT) by over 70% and 98%, respectively. esaa.org |
| Adsorption/Immobilization | Sorbent materials like powdered activated carbon are mixed with contaminated sediment to bind TBT and prevent it from leaching into the water. researchgate.netsoton.ac.uk | Powdered activated carbon has been shown to deliver a TBT-free leachate (<5 ng Sn/L) from contaminated dredgings. soton.ac.uk |
| Thermal Treatment | High temperatures are used to destroy or remove TBT from sediment. researchgate.net | Effective but can be associated with high energy costs. researchgate.net |
Future work will likely focus on optimizing these strategies, particularly bioremediation, for large-scale, cost-effective application. soton.ac.uk
Integration of Artificial Intelligence and Machine Learning in Organotin Research
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate organotin research, particularly in predicting toxicity and understanding mechanisms of action. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling : QSAR is a computational technique that uses ML algorithms to build models that predict the biological activity and toxicity of chemicals based on their molecular structure. nih.govspringernature.com This approach is crucial for screening large numbers of compounds for potential hazards without extensive animal testing. nih.govnih.gov For organotins, QSAR models can help predict endpoints like immunotoxicity and endocrine disruption. nih.gov
Molecular Docking and Simulation : These computational methods are used to model the interaction between organotin compounds and biological macromolecules. mdpi.com For example, molecular dynamics simulations have been used to show the stable interaction of TBT within the binding site of the human androgen receptor, providing a mechanistic insight into its endocrine-disrupting effects. mdpi.com Such studies can help explain the toxic effects observed in organisms and predict the potential for harm from new, unstudied organotin compounds. nih.gov
The integration of these in silico methods can guide laboratory research, prioritize chemicals for further testing, and support regulatory decision-making by providing rapid toxicity assessments.
Regulatory Science and Policy Development Based on Research Findings
Scientific research demonstrating the severe environmental impact of organotin compounds has been the primary catalyst for the development of national and international regulations. cambridge.orgnih.gov The discovery that TBT causes imposex in female snails at extremely low concentrations was a key finding that spurred regulatory action. mdpi.com
Key Regulatory Milestones and Scientific Basis:
| Regulation/Policy | Scientific Rationale |
| National Bans on TBT paints for small vessels (<25m) | Research showed high concentrations of TBT in marinas and coastal waters, leading to devastating effects on local shellfish populations. healthandenvironment.org |
| International Maritime Organization (IMO) Convention (2008) | Global research confirmed the widespread, long-range environmental damage caused by TBT leaching from large ships, necessitating a global ban. healthandenvironment.orgnaturvardsverket.se |
| EU Water Framework Directive | Establishes Environmental Quality Standards (EQS) for TBT in surface waters based on extensive ecotoxicological data. frontiersin.orgepa.gov |
| EU REACH Regulation | Classified certain organotins, such as Dibutyltin (DBT) and Dioctyltin (DOT), as Substances of Very High Concern (SVHCs) due to evidence of reproductive toxicity. tuvsud.comfoodpackagingforum.org |
| U.S. EPA Water Quality Criteria | The EPA developed draft criteria for TBT concentrations in saltwater and freshwater to protect aquatic life, based on data showing its extreme toxicity and endocrine-disrupting effects. epa.gov |
Future challenges in regulatory science include monitoring the effectiveness of existing bans, as TBT contamination persists in sediments and some hotspots. frontiersin.org Furthermore, regulatory frameworks must adapt to address the potential risks of alternative antifouling agents and other organotin compounds still in use. eurekalert.org There is also a need to address the issue of TBT contamination being transferred to countries with less stringent regulations. nih.gov
Q & A
Q. Methodological Answer :
- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions, quantifying degradation products via LC-MS/MS .
- Soil Microcosms : Analyze adsorption coefficients (Kd) in different soil types (e.g., loam, clay) using batch equilibrium tests .
- Bioaccumulation : Measure bioconcentration factors (BCF) in benthic organisms using stable isotope tracing .
Report results with confidence intervals and statistical power analyses to address variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
